molecular formula C12H25N3O4 B12317650 2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid

2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid

Cat. No.: B12317650
M. Wt: 275.34 g/mol
InChI Key: HYLBTMZBXLEVCL-UHFFFAOYSA-N
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Description

Lysinonorleucine is a dipeptide formed through the cross-linking of lysine and hydroxylysine residues in collagen and elastin. It plays a crucial role in the structural integrity and mechanical properties of connective tissues. This compound is often used as a biomarker for protein damage and cross-linking events, particularly in studies related to aging and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysinonorleucine can be synthesized through the reduction of dehydro-lysinonorleucine or dehydro-hydroxylysinonorleucine. These precursors are typically formed via Schiff base formation between lysine or hydroxylysine and aldehydes . The reduction process involves the use of reducing agents such as sodium borohydride under controlled conditions to yield lysinonorleucine .

Industrial Production Methods

Industrial production of lysinonorleucine involves the enzymatic oxidation of lysine residues in collagen and elastin by lysyl oxidase, followed by the spontaneous formation of cross-links. This process is essential for the stabilization of collagen and elastin fibers in various tissues .

Mechanism of Action

Lysinonorleucine exerts its effects through the formation of covalent cross-links between lysine residues in collagen and elastin. This cross-linking process is catalyzed by lysyl oxidase, which oxidizes the lysine residues to form aldehydes. These aldehydes then spontaneously react to form stable cross-links, contributing to the mechanical strength and stability of connective tissues .

Comparison with Similar Compounds

Similar Compounds

  • Dehydro-lysinonorleucine
  • Dehydro-hydroxylysinonorleucine
  • Pyridinoline
  • Deoxypyridinoline

Uniqueness

Lysinonorleucine is unique due to its role as a difunctional cross-link in both collagen and elastin. Unlike other cross-links, such as pyridinoline and deoxypyridinoline, lysinonorleucine is formed through the reduction of Schiff base intermediates, making it a valuable biomarker for studying protein damage and cross-linking events .

Properties

IUPAC Name

2-amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLBTMZBXLEVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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